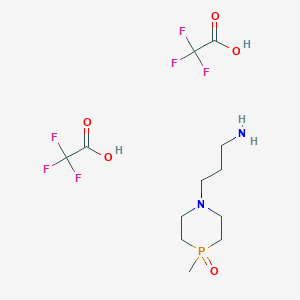

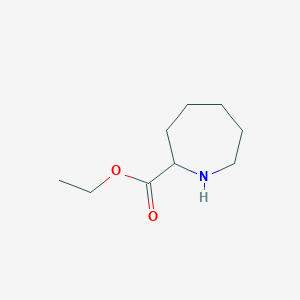

Ethyl azepane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl azepane-2-carboxylate is a chemical compound with the formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound .

Synthesis Analysis

A practical and straightforward methodology towards the synthesis of non-fused N-aryl azepane derivatives, which could include this compound, has been described . These Pd/LA-catalyzed reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis

This compound incorporates a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

Azepane derivatives, including this compound, have been synthesized through various methods such as thermally, photo-chemically, and microwave irradiation . Most of the mechanisms involved the ring expansion of either five or six-membered compounds .科学的研究の応用

Pharmaceutical Significance of Azepane-Based Motifs for Drug Discovery

Azepane-based compounds, including Ethyl azepane-2-carboxylate derivatives, have shown a wide range of pharmacological properties. Their structural diversity makes them valuable in discovering new therapeutic agents. More than 20 azepane-based drugs have received FDA approval for treating various diseases. Recent developments in azepane-based compounds have highlighted their therapeutic applications in anti-cancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial treatments. They also serve as histamine H3 receptor inhibitors, α-glucosidase inhibitors, and anticonvulsant drugs. The review emphasizes the importance of structure-activity relationship (SAR) and molecular docking studies in identifying bioactive compounds for future drug discovery, aiming for less toxic and more effective azepane-based drugs (Gao-Feng Zha et al., 2019).

Ethylene Oxide Sterilization of Medical Devices

Ethylene oxide is widely utilized for sterilizing medical devices due to its broad applicability in developing and sterilizing new medical devices. Recent progress in ethylene oxide sterilization emphasizes its potential despite the associated challenges, including cycle design and validation. This review sheds light on ethylene oxide's action mechanism, toxicity, and the critical analysis of its advantageous use for sterilizing medical devices, highlighting the necessity for developing mathematical models to integrate lethality, ensuring process flexibility without compromising safety (G. C. Mendes et al., 2007).

Chemical Recycling of Poly(ethylene terephthalate)

The chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles has been explored for recovering pure terephthalic acid monomer. This process, involving hydrolysis in alkaline or acid environments, represents an avenue for sustainable development by contributing to the conservation of raw petrochemical products and energy. The paper covers the techniques used for chemical recycling, including alkaline hydrolysis and glycolysis, highlighting the production of secondary value-added materials such as unsaturated polyester resins and methacrylated oligoesters, which can be used in various applications including coatings and paints (G. Karayannidis & D. Achilias, 2007).

作用機序

Target of Action

Ethyl azepane-2-carboxylate is a derivative of azepane, a seven-membered heterocyclic compound Azepane derivatives have been widely used as key intermediates in synthetic chemistry and have found important applications in biology as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .

Mode of Action

It’s known that azepane derivatives can undergo pd/la-catalyzed reactions, which proceed smoothly under extremely mild conditions . These reactions result in a range of highly functionalized azepanes . The synthetic value of this protocol is further proved in the formal synthesis of a pharmaceutically relevant Proheptazine derivative .

Biochemical Pathways

Azepane derivatives are known to play a role in various biochemical pathways, including those involved in the synthesis of non-fused n-aryl azepanes .

Result of Action

Azepane derivatives have been found to have various biological applications, including acting as novel inhibitors, antidiabetics, anticancer, and dna binding reagents .

Action Environment

It’s known that the physicochemical context of a soil can substantially influence plant production of c surplus and discharge as root exudates . This could potentially influence the production and efficacy of this compound if it were produced in a plant-based system.

生化学分析

Biochemical Properties

Azepane derivatives, to which Ethyl azepane-2-carboxylate belongs, are known to be important structural motifs present in a variety of natural products and bioactive molecules . They have a wide range of medicinal and pharmaceutical properties, including antidiabetic, anticancer, and antiviral activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.

Cellular Effects

Azepane derivatives have been found to have significant effects on various types of cells and cellular processes

Molecular Mechanism

Azepane derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

ethyl azepane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8-6-4-3-5-7-10-8/h8,10H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPAWPFHCJAZRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrol-2-yl}ethan-1-one hydrobromide](/img/structure/B2984647.png)

![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)

![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)

![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)

![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)